
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a brominated allyl group attached to a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4)
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Substitution Products: Amines, thiols, ethers
Cross-Coupling Products: Biaryl compounds, styrenes
Oxidation Products: Epoxides, alcohols
Applications De Recherche Scientifique
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials, such as polymers and dendrimers, due to its ability to form stable boron-carbon bonds.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds and participate in various chemical transformations. The bromine atom in the allyl group acts as a leaving group in substitution and cross-coupling reactions, while the boron atom facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric properties of the dioxaborolane ring, which can stabilize reaction intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(1-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(1-Bromo-2-methylprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a brominated allyl group and a boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and selectivity, allowing for efficient formation of carbon-carbon and carbon-heteroatom bonds in various chemical reactions.
Propriétés
Formule moléculaire |
C9H16BBrO2 |
|---|---|
Poids moléculaire |
246.94 g/mol |
Nom IUPAC |
2-(1-bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BBrO2/c1-6-7(11)10-12-8(2,3)9(4,5)13-10/h6-7H,1H2,2-5H3 |
Clé InChI |
JCSNGZHKQHYJDK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(C=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

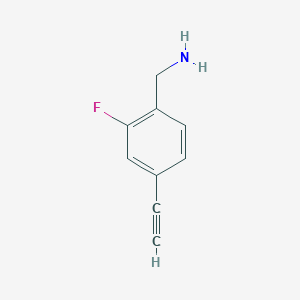
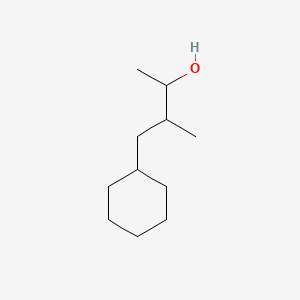
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
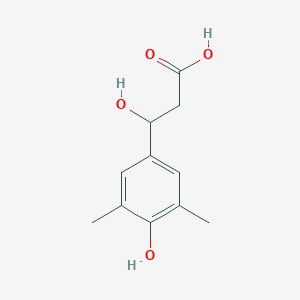
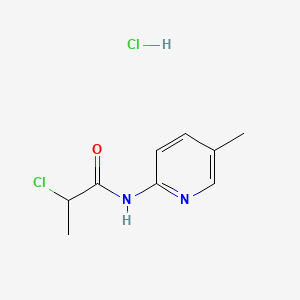
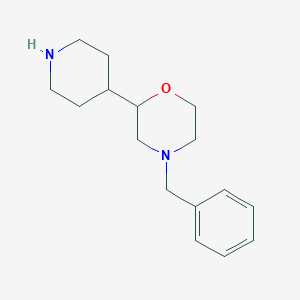
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
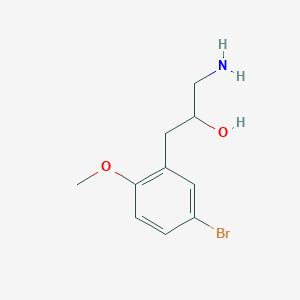
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
